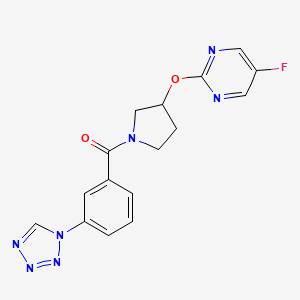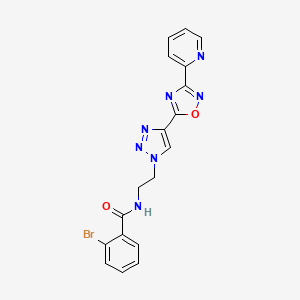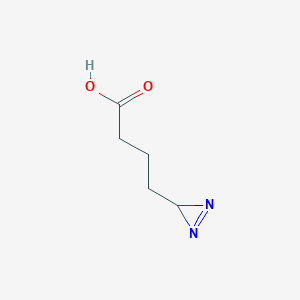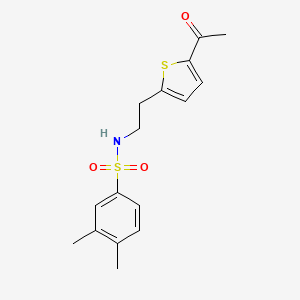
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is a complex chemical compound . Thiophene and its substituted derivatives, which this compound is a part of, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .Physical And Chemical Properties Analysis
Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Structural Analysis and Computational Studies
Another aspect of research on N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide derivatives involves detailed structural and electronic property analyses through computational methods. A study focusing on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlighted the utility of Density Functional Theory (DFT) and other computational tools in understanding the molecular properties and potential interactions of these compounds. Such studies are crucial for the rational design of new molecules with desired properties and activities (P. Murthy et al., 2018).
Polymer Functionalization and Material Science Applications
In material science, derivatives of this compound have been explored for their potential in polymer functionalization. A study on Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) demonstrated the synthesis of a novel polymer through thiol-ene photopolymerization, showcasing the derivative's applicability in creating functional materials with high solubility and thermal stability. This research opens avenues for utilizing these derivatives in developing new polymeric materials for various industrial and biomedical applications (Y. Hori et al., 2011).
Enzyme Inhibition and Alzheimer’s Disease Therapy
Derivatives have also been investigated for their enzyme inhibitory activities, particularly in the context of Alzheimer’s disease therapy. A study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents demonstrated significant acetylcholinesterase inhibitory activity, suggesting the potential of these derivatives in developing treatments for Alzheimer's disease. The research included detailed kinetic analyses and computational docking studies to understand the interaction mechanisms with the target enzyme, providing insights into the design of more potent inhibitors (M. Abbasi et al., 2018).
Anticancer Properties
Exploring the anticancer properties of these derivatives, a novel compound demonstrated unexpected synthesis and showed promising anticancer properties. Such findings indicate the potential of this compound derivatives in contributing to the development of new anticancer agents, expanding the therapeutic options available for cancer treatment (Zhang et al., 2010).
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-11-4-6-15(10-12(11)2)22(19,20)17-9-8-14-5-7-16(21-14)13(3)18/h4-7,10,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNSWJWJOMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

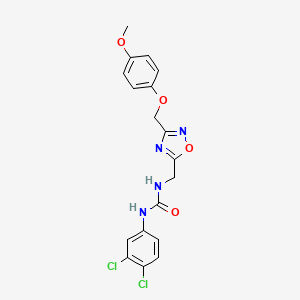


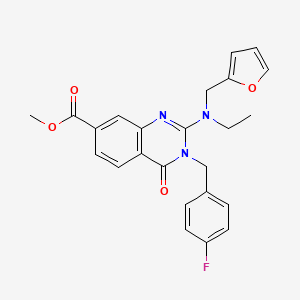
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
methanone](/img/structure/B2651330.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)
![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)
![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/no-structure.png)
![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)
